2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one
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Overview
Description
2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one is a synthetic organic compound that features a fluorinated phenyl group and an oxazepane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one typically involves the following steps:
Formation of the oxazepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Formation of the ethanone linkage: This can be done through various methods such as Friedel-Crafts acylation or other carbonyl-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone moiety.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogens, nucleophiles, and bases.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with fluorophenyl and oxazepane structures may interact with enzymes, receptors, or other proteins, affecting their function. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-1-(1,4-diazepan-4-yl)ethan-1-one: Similar structure but with a diazepane ring.
2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one: Chlorine instead of fluorine.
2-(2-Fluorophenyl)-1-(1,4-piperazin-4-yl)ethan-1-one: Piperazine ring instead of oxazepane.
Uniqueness
The presence of the fluorine atom and the oxazepane ring may confer unique properties such as increased metabolic stability, specific binding affinities, or distinct pharmacokinetic profiles compared to similar compounds.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-(1,4-oxazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-5-2-1-4-11(12)10-13(16)15-6-3-8-17-9-7-15/h1-2,4-5H,3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFSRRDOUCTFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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